
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride
Overview
Description
“1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2039939-88-1 . It has a molecular weight of 240.73 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.73 .
Scientific Research Applications
Asymmetric Synthesis and Antibacterial Properties
Compounds with a 3-aminopyrrolidinyl moiety have been investigated for their potent antibacterial properties. For instance, a study on the asymmetric synthesis and properties of enantiomers of a quinolonecarboxylic acid class antibacterial agent highlighted the importance of stereochemistry in enhancing antibacterial activity against both aerobic and anaerobic bacteria. This suggests that similar compounds, including 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride, could be explored for their antibacterial properties and potential clinical significance (T. Rosen et al., 1988).
Neuropharmacology and Antagonism of Excitatory Amino Acids
Research on compounds such as HA-966, which contains an aminopyrrolidinyl group, demonstrates the ability to antagonize synaptic and amino acid-induced excitation in the central nervous system. This property suggests potential applications in neuropharmacology, specifically in modulating neurotransmitter systems and exploring therapeutic avenues for neurological disorders (J. Davies & J. Watkins, 1973).
Development of Novel Fluorescence Probes
The synthesis of novel fluorescence probes to detect reactive oxygen species (ROS) indicates the utility of aminopyrrolidinyl-containing compounds in biological and chemical applications. Such compounds can be designed to selectively react with specific ROS, highlighting potential research applications in studying oxidative stress and its biological implications (Ken-ichi Setsukinai et al., 2003).
Interaction with NMDA Receptors
Studies on HA-966 and its interaction with NMDA receptors through the glycine modulatory site showcase the potential of aminopyrrolidinyl-containing compounds in neuroscientific research, particularly in understanding neurotransmitter receptors and developing drugs that target specific sites within the central nervous system (A. Foster & J. Kemp, 1989).
Serotonin Receptor Antagonism
Research on R-96544, a novel 5-HT2A receptor antagonist, illustrates the potential of compounds with aminopyrrolidinyl groups in developing treatments for conditions related to serotonin receptor dysregulation. Such compounds could contribute to the development of novel therapeutics for psychiatric disorders, cardiovascular diseases, and other conditions where serotonin plays a crucial role (T. Ogawa et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to have selectivity towards various biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The specific interactions would depend on the spatial orientation of substituents and the stereochemistry of the molecule .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many pyrrolidine derivatives have been found to interact with various biochemical pathways, including those involved in the treatment of human diseases .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. For example, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic profile .
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPJCJCYQTYQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



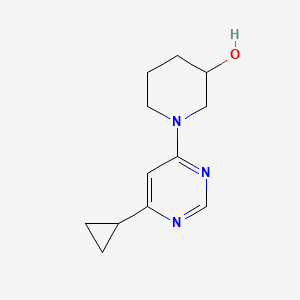

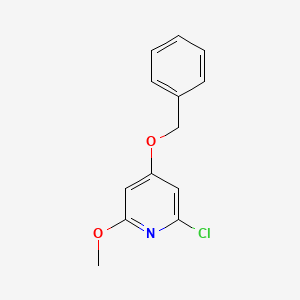
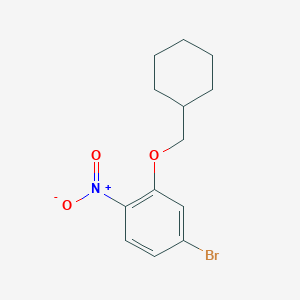


![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
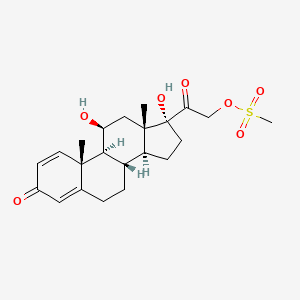
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)

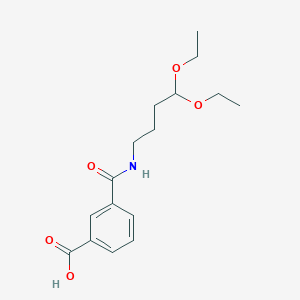
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)